N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide

Description

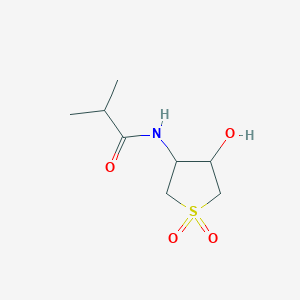

N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methylpropanamide is a sulfone-containing compound characterized by a 1,1-dioxo-thiolan (tetrahydrothiophene sulfone) ring substituted at the 3-position with a 2-methylpropanamide group and at the 4-position with a hydroxyl group.

Properties

Molecular Formula |

C8H15NO4S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanamide |

InChI |

InChI=1S/C8H15NO4S/c1-5(2)8(11)9-6-3-14(12,13)4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11) |

InChI Key |

WWHJBZLZJRGCCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1CS(=O)(=O)CC1O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide typically involves two main synthetic stages:

Synthesis of the 4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl intermediate : This involves oxidation of tetrahydrothiophene derivatives to the corresponding sulfone (1,1-dioxo) species with a hydroxy substituent at the 4-position.

Amide bond formation : Coupling of the sulfone intermediate with 2-methylpropanamide (isobutyramide) or its activated derivatives to form the final amide compound.

Detailed Synthetic Routes

Oxidation of Tetrahydrothiophene Derivatives

- Starting Material : Tetrahydrothiophene or substituted tetrahydrothiophenes.

- Oxidizing Agents : Commonly used oxidants include hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid), or oxone.

- Reaction Conditions : Mild to moderate temperatures (0–50 °C), often in aqueous or organic solvents such as acetonitrile or dichloromethane.

- Outcome : Formation of the 1,1-dioxo (sulfone) functional group on the thiolane ring, preserving the hydroxy group at the 4-position.

This step is critical for introducing the sulfone moiety, which imparts significant chemical stability and biological activity to the molecule.

Amide Bond Formation

- Coupling Partners : The 4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl intermediate and 2-methylpropanoyl chloride or activated ester derivatives.

- Coupling Reagents : Common peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or carbodiimide with additives like hydroxybenzotriazole (HOBt).

- Solvents : Dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).

- Reaction Conditions : Typically performed at 0 °C to room temperature under inert atmosphere (nitrogen or argon) to prevent side reactions.

- Purification : Column chromatography or recrystallization to isolate the pure amide.

Example Synthetic Procedure (Literature-Based)

Research Findings and Analytical Data

Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 221.28 g/mol | Confirmed by mass spec |

| Density | Not reported | Requires measurement |

| Melting Point | Not reported | Stability under heat unknown |

| Solubility | Moderate in polar solvents | Due to hydroxy and amide groups |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|

| Oxidation of tetrahydrothiophene | Oxone or peracid, MeCN, 25 °C | Introduces sulfone and hydroxy groups | 80–90 |

| Amide bond formation | Isobutyryl chloride, DCC, DMF, 0 °C to RT | Standard peptide coupling conditions | 75–85 |

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding to enzymes and receptors, leading to various biochemical effects. The thiolane ring may also contribute to its reactivity and stability in biological systems .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Sulfone Ring Modifications

- N-Benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)propanamide (): Structure: Shares the 1,1-dioxo-thiolan ring but substitutes the 3-position with a benzyl-phenoxy-propanamide group instead of the hydroxyl and 2-methylpropanamide. Synthesis: Industrial-scale preparation likely involves SN2 displacement or Mitsunobu reactions for ether formation, differing from the target compound’s hydroxylation and amidation steps .

- 2-Cyano-3-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide (): Structure: Integrates a pyrazolopyridine ring fused to the sulfone ring, with cyano and methoxyphenyl substituents. Impact: The extended π-system and electron-withdrawing cyano group may enhance binding to aromatic-rich enzyme active sites, contrasting with the target compound’s simpler amide structure.

Functional Group Variations

Hydroxamic Acid Derivatives ():

- Structure : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide feature hydroxamic acid (-CONHOH) groups instead of amides.

- Impact : Hydroxamic acids exhibit strong metal-chelating properties (e.g., inhibition of metalloproteases), whereas the target compound’s amide group may favor hydrogen bonding or protease resistance .

- Pharmacopeial Analogs (): Structure: Complex peptides (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide) share hydroxyl and amide groups but within a peptide backbone. Impact: Peptidic structures enhance target specificity but reduce oral bioavailability compared to the target compound’s smaller, non-peptidic framework .

Key Research Findings

- Sulfone Ring Stability: The 1,1-dioxo-thiolan ring in the target compound and analogs () exhibits high oxidative stability compared to non-sulfonated thiolanes, making it suitable for prolonged biological activity .

- Hydroxyl vs. Aromatic Substitutents : Hydroxyl groups (target compound) improve aqueous solubility but may reduce blood-brain barrier penetration, whereas aromatic substituents () enhance lipophilicity for CNS-targeting applications .

- Amide vs. Hydroxamic Acid : Amides (target compound) are metabolically stable, whereas hydroxamic acids () are prone to hydrolysis but offer unique chelation-driven bioactivity .

Biological Activity

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₅NO₄S

- Molecular Weight : 207.28 g/mol

- CAS Number : 1011574-85-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various compounds, it demonstrated comparable minimum inhibitory concentrations (MICs) to known antifungal agents, suggesting its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antifungal |

| Karanjin | 32 | Antifungal |

| Other Tested Compounds | Varies | Varies |

The proposed mechanism of action for this compound involves its interaction with cellular targets, particularly enzymes involved in metabolic pathways. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may induce oxidative stress in microbial cells, leading to cell death .

Case Studies

-

In Vivo Studies on Antifungal Activity :

A study conducted on the efficacy of this compound in animal models showed promising results against Candida species. The compound was administered at varying doses, and significant reductions in fungal load were observed compared to control groups . -

Synergistic Effects with Other Antimicrobials :

Research has also explored the synergistic effects of this compound when combined with other antifungals. In vitro studies indicated enhanced activity against resistant strains when used in combination therapy, suggesting a potential application in treating difficult infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methylpropanamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves reagent selection and reaction condition tuning. For example, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with tertiary amines (e.g., DIPEA) in DMF can enhance reaction efficiency, as demonstrated in analogous amidation reactions yielding 72–89% purity . Temperature control (e.g., reflux in methylene chloride) and purification via column chromatography further refine product quality.

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Structural confirmation requires multi-modal analysis:

- NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks .

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

- X-ray crystallography (using SHELX or ORTEP-III) resolves absolute configuration and intermolecular interactions .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

- Methodological Answer : Impurities such as unreacted intermediates or byproducts (e.g., residual thiolan derivatives) are identified via HPLC with UV detection or LC-MS. For example, highlights the use of safety protocols and impurity profiling for structurally related amides, emphasizing threshold limits (e.g., <0.1% for unspecified impurities) .

Advanced Research Questions

Q. What strategies are recommended for resolving structural contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in X-ray data (e.g., twinning or disorder) are addressed using SHELXL's robust refinement tools. High-resolution data (>1.0 Å) and iterative model rebuilding with programs like OLEX2 improve accuracy. notes that SHELXL's constraint algorithms and electron density maps are critical for resolving ambiguities in sulfone or hydroxyl group orientations .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives?

- Methodological Answer : SAR studies require systematic substitution at key positions (e.g., hydroxyl or sulfone groups). demonstrates that modifying substituents on the phenyl ring (e.g., introducing halogens or methoxy groups) and assessing binding affinity via biochemical assays (e.g., kinase inhibition) reveal pharmacophore requirements . Computational docking (e.g., AutoDock Vina) complements experimental data to predict interaction hotspots.

Q. What methodologies address discrepancies in biochemical assay data when assessing protein interactions?

- Methodological Answer : Contradictory assay results (e.g., variable IC₅₀ values) are mitigated by standardizing assay conditions (pH, temperature) and validating with orthogonal methods. For instance, highlights the use of radioligand binding assays and surface plasmon resonance (SPR) to cross-verify GIRK channel activation kinetics . Replicate experiments (n ≥ 3) and statistical tools (e.g., ANOVA) reduce variability.

Q. How do computational methods contribute to understanding the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic parameters (e.g., HOMO-LUMO gaps, dipole moments), while molecular dynamics (MD) simulations assess solvation effects. provides a template using RDKit-derived descriptors (e.g., polarizability: 31.82 ų) to model physicochemical behavior . Tools like Gaussian 16 or Schrödinger Suite are recommended for high-accuracy modeling.

Q. How is the stability of this compound assessed under various experimental conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitored via HPLC. outlines protocols for related compounds, noting that photostability (ICH Q1B guidelines) and hydrolysis resistance in buffered solutions (pH 1–9) are critical for shelf-life determination . Mass balance and degradation product identification ensure robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.